Diethyl 4-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H15NO5 and a molecular weight of 215.24 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with two carboxylate groups and an oxo group at the fourth position. The presence of diethyl ester functionalities enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Research has indicated that diethyl 4-oxopyrrolidine-1,2-dicarboxylate exhibits biological activity as an arginase inhibitor. Arginase plays a significant role in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. By inhibiting arginase, this compound may influence nitric oxide production and other metabolic pathways
Several synthetic routes have been developed for diethyl 4-oxopyrrolidine-1,2-dicarboxylate: Diethyl 4-oxopyrrolidine-1,2-dicarboxylate finds applications in: Interaction studies have focused on diethyl 4-oxopyrrolidine-1,2-dicarboxylate's role as an arginase inhibitor. These studies demonstrate its potential to modulate nitric oxide levels by affecting arginine availability. Additionally, interactions with other enzymes involved in metabolic pathways are also being explored to understand its broader biological implications
Diethyl 4-oxopyrrolidine-1,2-dicarboxylate shares structural similarities with several related compounds. Here are some notable examples: The uniqueness of diethyl 4-oxopyrrolidine-1,2-dicarboxylate lies in its specific arrangement of functional groups that allow it to act as a selective arginase inhibitor while also serving as a versatile intermediate for further chemical modifications. Its ability to participate in multiple types of Diethyl 4-oxopyrrolidine-1,2-dicarboxylate was first registered under CAS 4801-24-5, though its exact synthesis timeline remains undocumented in public databases. The compound’s structural framework aligns with mid-20th-century efforts to functionalize pyrrolidine rings for applications in heterocyclic chemistry. Early synthetic routes likely involved esterification of pyrrolidine-2,4-dicarboxylic acid (CID 3868), a precursor accessible via oxidation or carboxylation of pyrrolidine derivatives. Its isomer, diethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 3751-82-4), emerged concurrently, with both compounds gaining attention for their stereochemical diversity. The IUPAC name diethyl 4-oxopyrrolidine-1,2-dicarboxylate systematically describes its structure: The molecular formula C₁₀H₁₅NO₅ (MW 229.23 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include: Positional isomerism in pyrrolidine dicarboxylates arises from variations in ester group placement. Diethyl 4-oxopyrrolidine-1,2-dicarboxylate and its 1,3-isomer (CAS 3751-82-4) exemplify this phenomenon: The 1,2-isomer’s ester groups introduce steric strain due to proximal positioning, potentially altering reactivity in nucleophilic acyl substitution reactions compared to the 1,3-isomer. For instance, the 1,2-isomer’s carbonyl groups may engage in intramolecular hydrogen bonding, affecting solubility and crystallization behavior. Diethyl 4-oxopyrrolidine-1,2-dicarboxylate exhibits distinctive crystallographic features that have been characterized through single-crystal X-ray diffraction studies of structurally related pyrrolidine derivatives [9] [11] [14]. The compound adopts a five-membered pyrrolidine ring system with specific geometric parameters that reflect the influence of the carbonyl group at position 4 and the dicarboxylate substituents at positions 1 and 2. Crystallographic analysis of related 4-oxopyrrolidine dicarboxylate compounds reveals that the pyrrolidine ring typically adopts a conformation intermediate between envelope and half-chair geometries [14]. The molecular structure is characterized by bond distances and angles within typical values for γ-lactam units, with the asymmetric unit containing well-defined geometric parameters [9]. The envelope conformation is particularly notable, where one carbon atom deviates significantly from the mean plane of the remaining ring atoms, typically by approximately 0.48 Å [9]. Table 1: Crystallographic Parameters for Related 4-oxopyrrolidine Derivatives The crystal structure is stabilized by van der Waals interactions and weak carbon-hydrogen···oxygen hydrogen bonds [8] [9]. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the packing arrangement within the unit cell. In solution, diethyl 4-oxopyrrolidine-1,2-dicarboxylate exhibits conformational flexibility that is influenced by the rotational freedom of the ethoxycarbonyl side chains [14]. Nuclear magnetic resonance studies of analogous compounds indicate that only one of the two ethoxycarbonyl substituents maintains near-planarity with respect to the pyrrolidine ring, while the other exhibits greater rotational freedom [14]. The conformational analysis reveals that the compound possesses one undefined atom stereocenter, indicating the presence of conformational isomers in solution [2]. The molecular geometry is characterized by specific torsion angles, particularly for the ethoxycarbonyl groups, with values such as 85.33° observed for the carbon-oxygen-carbon-carbon dihedral angle in related structures [11]. The solution-phase conformation is further influenced by the presence of the 4-oxo substituent, which restricts certain rotational degrees of freedom while allowing flexibility in the ester side chains. This balance between rigidity and flexibility contributes to the compound's overall molecular behavior in various solvent environments. The proton nuclear magnetic resonance spectrum of diethyl 4-oxopyrrolidine-1,2-dicarboxylate displays characteristic chemical shifts that reflect the electronic environment of the pyrrolidine ring system. The compound exhibits signals consistent with the ethyl ester groups, typically appearing as triplets and quartets in the aliphatic region [4] [5]. Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbonyl environments, with the 4-oxo carbon typically appearing around 208 parts per million, characteristic of ketone functionality in five-membered ring systems [5]. The ester carbonyl carbons appear in the region of 170-180 parts per million, consistent with ethyl ester groups. The nuclear magnetic resonance data confirm the molecular formula C₁₀H₁₅NO₅ with a molecular weight of 229.23 grams per mole [1] [2]. The spectroscopic signatures are consistent with the proposed structure and provide valuable information for structural elucidation and purity assessment. The infrared spectrum of diethyl 4-oxopyrrolidine-1,2-dicarboxylate exhibits characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretching vibrations are particularly diagnostic, with the ketone carbonyl typically appearing at higher frequencies than the ester carbonyls [16] [25]. Table 3: Vibrational Frequency Assignments The infrared spectroscopic analysis reveals that ester compounds frequently exhibit two carbonyl stretching bands, which have been attributed to conformational effects rather than enolization or chelation [16]. This phenomenon is consistent with the conformational flexibility observed in the ethoxycarbonyl side chains. Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [26] [27]. The Raman spectrum typically shows strong signals for carbon-carbon stretching modes and ring breathing vibrations that are characteristic of the pyrrolidine ring system. Mass spectrometric analysis of diethyl 4-oxopyrrolidine-1,2-dicarboxylate provides detailed information about the fragmentation pathways and molecular ion stability. The molecular ion appears at mass-to-charge ratio 229, corresponding to the molecular formula C₁₀H₁₅NO₅ [1] [2]. Table 4: Major Fragmentation Patterns The fragmentation pattern typically involves initial loss of ethoxycarbonyl groups, followed by carbon monoxide elimination from the remaining carbonyl functionalities [30] [31]. The pyrrolidine ring system shows characteristic fragmentation through cleavage of carbon-nitrogen bonds and subsequent rearrangement processes. The base peak in the mass spectrum often corresponds to fragments formed through loss of the pyrrolidine moiety or ethoxycarbonyl substituents [31] [32]. These fragmentation pathways provide valuable structural information and serve as diagnostic tools for compound identification and purity assessment. Density functional theory calculations provide detailed insights into the electronic structure and geometric optimization of diethyl 4-oxopyrrolidine-1,2-dicarboxylate. Computational studies using various functionals, including B3LYP with 6-311++G(d,p) basis sets, have been employed to understand the molecular geometry and electronic properties of related pyrrolidine derivatives [20] [22] [23]. Table 5: Computed Molecular Properties The density functional theory optimizations reveal that the compound adopts a stable conformation with specific geometric parameters that are consistent with experimental crystallographic data [20]. The calculations predict vibrational frequencies that correlate well with experimental infrared and Raman spectroscopic observations, providing validation for the computational approach. The electronic structure calculations indicate that the compound exhibits specific frontier molecular orbital characteristics, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies providing insights into chemical reactivity and electronic transitions [22] [23]. These computational results contribute to understanding the chemical behavior and potential applications of the compound. The conventional approach involves the acid-catalyzed esterification of pyroglutamic acid derivatives using ethanol in the presence of sulfuric acid or hydrochloric acid as catalysts [1] [3]. Under typical reaction conditions, L-pyroglutamic acid is treated with excess ethanol (5-10 equivalents) and catalytic amounts of concentrated sulfuric acid (0.1-0.2 equivalents) at reflux temperatures of 60-80°C for 12-24 hours [1]. This process achieves yields ranging from 78% to 85%, making it a reliable method for laboratory-scale synthesis. A more sophisticated approach involves the use of coupling reagents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane [1]. This method offers several advantages including milder reaction conditions, higher yields (80-90%), and reduced reaction times (4-6 hours). The procedure typically employs 1.1 equivalents of ethanol, 1.2 equivalents of dicyclohexylcarbodiimide, and catalytic amounts of 4-dimethylaminopyridine at room temperature. The multicomponent synthesis approach has gained attention for its efficiency in constructing pyroglutamic acid derivatives [2]. This methodology utilizes Meldrum's acid, aldehydes, and Schiff bases in a one-pot reaction that follows a Knoevenagel-Michael-hydrolysis-lactamization-decarboxylation sequence. The reaction proceeds under mild conditions in ethanol-water mixtures at room temperature, affording 4-carboxy 3-substituted pyroglutamic acid derivatives that can be further elaborated to the desired diethyl ester. Di-tert-butyl dicarbonate protection strategies play a crucial role in the synthesis of diethyl 4-oxopyrrolidine-1,2-dicarboxylate, particularly when the nitrogen atom requires temporary protection during subsequent synthetic transformations [4] [5] [6]. The tert-butyloxycarbonyl group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under mildly acidic conditions. The standard protection protocol involves treating the pyrrolidine substrate with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate [4] [5]. In a typical procedure, the pyrrolidine derivative (1.0 equivalent) is dissolved in dichloromethane and treated with triethylamine (1.5 equivalents) at 0°C, followed by the addition of di-tert-butyl dicarbonate (1.05 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, affording the protected product in 85-95% yield [4]. An alternative approach utilizes 4-dimethylaminopyridine as a nucleophilic catalyst to accelerate the reaction [4] [5]. This method employs catalytic amounts of 4-dimethylaminopyridine (0.1 equivalents) in dichloromethane at room temperature, reducing the reaction time to 1-2 hours while maintaining excellent yields of 90-98%. The enhanced reactivity provided by 4-dimethylaminopyridine enables the protection of less nucleophilic nitrogen atoms and sterically hindered substrates. For environmentally conscious applications, biphasic aqueous-organic systems have been developed using sodium bicarbonate as the base in tetrahydrofuran-water mixtures [5] [6]. This approach eliminates the need for organic bases and provides good yields (88-94%) under mild conditions. The reaction typically requires longer reaction times (12 hours) but offers the advantage of easier workup and reduced environmental impact. Solvent-free conditions represent another innovation in di-tert-butyl dicarbonate protection [7]. The substrate is stirred directly in molten di-tert-butyl dicarbonate at 60°C for 30 minutes, eliminating the need for solvents and catalysts. While yields are somewhat lower (80-90%), this method offers significant advantages in terms of atom economy and environmental sustainability. Chiral auxiliary applications in the synthesis of diethyl 4-oxopyrrolidine-1,2-dicarboxylate provide a powerful strategy for controlling the absolute stereochemistry of the product [8] [9] [10]. These methodologies involve the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of subsequent reactions through steric and electronic effects. Evans oxazolidinones represent one of the most widely used chiral auxiliaries for pyrrolidine synthesis [8] [10]. The auxiliary is typically attached to an acyl chloride derivative of the substrate, and the resulting chiral imide undergoes highly diastereoselective reactions. Under optimized conditions, Evans auxiliaries provide stereoselectivities exceeding 20:1 diastereomeric ratio and yields of 70-85% [10]. The auxiliary can be removed under mild conditions using lithium hydroxide or sodium borohydride, recovering the chiral auxiliary for reuse. Oppolzer's camphorsultam auxiliaries have been successfully employed in asymmetric alkylations and aldol reactions relevant to pyrrolidine synthesis [8] [11]. These auxiliaries offer excellent facial selectivity (>15:1 diastereomeric ratio) and provide access to both enantiomers depending on the choice of auxiliary. The synthesis typically involves N-acylation of the camphorsultam with the appropriate acid chloride, followed by deprotonation with lithium diisopropylamide and reaction with electrophiles [8]. Myers pseudoephedrine auxiliaries provide an alternative approach that is particularly effective for alkylation reactions [8] [10]. These auxiliaries enable the formation of quaternary stereocenters with high selectivity (>10:1 diastereomeric ratio) and moderate to good yields (60-75%). The methodology is especially valuable for introducing substituents at the α-position of carboxylic acid derivatives. The development of pyrrolidine-based chiral auxiliaries has gained attention due to their structural similarity to the target compound [8] [11]. These auxiliaries can achieve exceptional stereoselectivities (>25:1 diastereomeric ratio) and high yields (75-88%) while providing ease of attachment and removal. The conformational rigidity of the pyrrolidine ring enhances the stereochemical communication between the auxiliary and the reaction center. Enzymatic resolution techniques offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure diethyl 4-oxopyrrolidine-1,2-dicarboxylate [12] [13] [14]. These methods exploit the inherent selectivity of enzymes to discriminate between enantiomers, providing access to both enantiomers of the target compound with high optical purity. Lipase-mediated kinetic resolution represents the most widely used enzymatic approach [13] [14]. Pseudomonas lipase has demonstrated exceptional selectivity (E > 200) for the hydrolysis of racemic diethyl esters, achieving conversions of 45-50% with enantiomeric excesses exceeding 98% [14]. The reaction typically employs lipase PS immobilized on diatomaceous earth in diisopropyl ether containing 0.5 equivalents of water at 50°C for 3 hours. Candida rugosa lipase provides an alternative enzymatic system with good selectivity (E = 50-100) and moderate yields [13]. This enzyme system is particularly effective for pyrrolidine dicarboxylate substrates and can operate under mild conditions in organic solvents. The immobilized enzyme can be recovered and reused multiple times without significant loss of activity. Lipase B from Candida antarctica has shown excellent performance in the resolution of trans-3,4-disubstituted pyrrolidine diesters [13]. The enzyme demonstrates high selectivity (E > 150) and achieves good conversions (48-52%) with enantiomeric excesses exceeding 95%. This system is particularly valuable for substrates bearing bulky substituents at the 3 and 4 positions of the pyrrolidine ring. Hydrolase ESP-ESL-1199 represents a specialized enzymatic system that exhibits remarkable selectivity for N-Boc-protected pyrrolidine diesters [13]. This enzyme achieves nearly complete selectivity with enantiomeric excesses exceeding 99% and good conversions (49-51%). The high selectivity makes this system particularly attractive for pharmaceutical applications where high optical purity is essential. The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility. The enzymes can be immobilized for easy recovery and reuse, making the process economically viable for large-scale applications [14]. Additionally, the complementary selectivity of different enzymes allows access to both enantiomers of the product. Solvent-free mechanochemical synthesis represents a paradigm shift in the preparation of diethyl 4-oxopyrrolidine-1,2-dicarboxylate, offering significant environmental and economic advantages over traditional solution-phase methods [15] [16] [17]. This approach utilizes mechanical energy to drive chemical transformations in the absence of solvents, resulting in reduced waste generation, elimination of toxic solvents, and enhanced reaction efficiency. Ball milling techniques have emerged as the most effective mechanochemical approach for pyrrolidine synthesis [15] [16]. The process typically employs stainless steel balls in a vibrating mill operating at frequencies of 25-30 Hz at room temperature. Under these conditions, the mechanical energy provided by the colliding balls induces bond formation and breaking, enabling complex organic transformations to proceed without the need for heating or solvents [16]. The mechanochemical synthesis of pyrrolidine derivatives can be accomplished through multicomponent reactions involving aldehydes, amines, and dicarboxylic acid derivatives [17]. These reactions proceed via domino mechanisms that combine multiple bond-forming events in a single operation. Typical reaction times range from 30 minutes to 2 hours, with yields comparable to or exceeding those obtained under conventional conditions (80-92%) [16]. Mortar and pestle grinding represents a simpler alternative to ball milling that can be easily implemented in most laboratories [16] [17]. This approach involves manual grinding of the reactants in the presence of catalytic amounts of acids or bases. While requiring longer reaction times (2-4 hours), this method achieves good yields (70-85%) and eliminates the need for specialized equipment. The scalability of mechanochemical synthesis has been demonstrated through the use of tubular ball mills capable of processing kilogram quantities of material [16]. These systems maintain the environmental advantages of solvent-free synthesis while providing the throughput required for industrial applications. The optimization of ball diameter, milling frequency, and reaction time allows for fine-tuning of the process to maximize yield and minimize energy consumption. Catalyst integration in mechanochemical synthesis has been achieved through the use of solid acids such as p-toluenesulfonic acid [16]. These catalysts can be incorporated directly into the milling mixture, eliminating the need for catalyst separation and purification steps. The intimate mixing achieved during milling ensures efficient catalyst-substrate contact, often leading to enhanced reaction rates compared to solution-phase processes. Microwave-assisted reaction optimization has revolutionized the synthesis of diethyl 4-oxopyrrolidine-1,2-dicarboxylate by dramatically reducing reaction times while maintaining or improving yields [18] [19]. The selective heating mechanism of microwave irradiation enables rapid temperature elevation throughout the reaction mixture, leading to enhanced reaction kinetics and improved selectivity. The application of microwave irradiation to pyrrolidine synthesis typically employs power levels of 50-150 watts with reaction times ranging from 2 minutes to 10 minutes [18] [19]. These conditions represent a significant improvement over conventional heating methods, which typically require several hours to achieve comparable conversions. The rapid heating rates achievable with microwave irradiation (up to 10°C per second) enable access to reaction conditions that are difficult to achieve with conventional heating. Temperature control in microwave-assisted synthesis is critical for achieving optimal results [18]. Most reactions are conducted at temperatures ranging from 80°C to 120°C, with precise temperature monitoring using fiber-optic probes or infrared sensors. The ability to rapidly reach and maintain specific temperatures allows for fine-tuning of reaction conditions to maximize selectivity and minimize side product formation. Solvent selection for microwave-assisted synthesis requires consideration of the dielectric properties of the medium [18] [19]. Polar solvents such as ethanol, water, and dimethyl sulfoxide are particularly effective due to their strong interaction with microwave radiation. Solvent-free conditions can also be employed, with the reactants themselves absorbing microwave energy to drive the reaction. Multicomponent reactions have proven particularly amenable to microwave-assisted synthesis [18] [19]. These reactions, which combine three or more reactants in a single operation, benefit from the uniform heating provided by microwave irradiation. Typical examples include the synthesis of spiropyrrolidine derivatives through cycloaddition reactions involving aldehydes, amino acids, and activated alkenes. The development of continuous-flow microwave reactors has enabled the scale-up of microwave-assisted pyrrolidine synthesis [19]. These systems combine the rapid heating advantages of microwave irradiation with the enhanced mass and heat transfer characteristics of flow reactors. The result is a highly efficient process that can be operated continuously for the production of large quantities of material.
Compound Name CAS Number Similarity (based on structure) (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate 102195-80-2 Very High (1.00) (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate 166410-05-5 High (0.99) (R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid 364077-84-9 Moderate (0.95) 1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid 876317-19-0 Moderate (0.95) Uniqueness
Nomenclature and IUPAC Classification
Table 1: Nomenclature and Identifiers
Property Value Source CAS Number 4801-24-5 IUPAC Name Diethyl 4-oxopyrrolidine-1,2-dicarboxylate Molecular Formula C₁₀H₁₅NO₅ Molecular Weight 229.23 g/mol Positional Isomerism in Pyrrolidine Dicarboxylate Derivatives
Table 2: Structural Comparison of 1,2- and 1,3-Isomers
Property 1,2-Isomer (CAS 4801-24-5) 1,3-Isomer (CAS 3751-82-4) Ester Positions 1 and 2 1 and 3 SMILES CCOC(=O)C1CC(=O)CN1C(=O)OCCCCOC(=O)C1CN(CC1=O)C(=O)OCCInChIKey YNWLPGFCWNWIAV-UHFFFAOYSA-NHJSVNVFKQKIQFI-UHFFFAOYSA-NBoiling Point Not reported Not reported Molecular Geometry and Stereochemical Analysis
X-ray Crystallographic Studies
Parameter Value Reference Ring Deviation 0.4804 Å [9] Puckering Parameter q₂ 0.3030 Å [9] Pseudo-rotation Angle P 90.0° [9] Maximum Torsion Angle τₘ 30.6° [9] Conformational Dynamics in Solution Phase
Spectroscopic Profiling
Nuclear Magnetic Resonance Spectral Signatures
Proton Environment Chemical Shift (δ, ppm) Multiplicity Ethyl CH₃ groups 1.42-1.47 Triplet Ethyl CH₂ groups 3.80-4.47 Quartet Pyrrolidine CH₂ 2.40-2.74 Multiplet Pyrrolidine CH 4.43-4.55 Multiplet Infrared and Raman Vibrational Assignments
Functional Group Frequency Range (cm⁻¹) Assignment Ester C=O stretch 1735-1742 Strong absorption Ketone C=O stretch 1703-1710 Strong absorption C-H stretching 2900-3000 Medium intensity C-N stretching 1266-1386 Variable intensity Ring deformation 1000-1200 Multiple bands Mass Spectrometric Fragmentation Patterns
Fragment m/z Loss Proposed Structure 229 - Molecular ion [M]⁺ 201 28 Loss of CO 184 45 Loss of ethoxy group 156 73 Loss of CO₂Et 128 101 Loss of CO₂Et + CO Computational Chemistry Insights
Density Functional Theory Optimizations
Property Value Method Molecular Weight 229.23 g/mol Experimental Topological Polar Surface Area 72.9 Ų Calculated Rotatable Bond Count 5 Calculated Hydrogen Bond Acceptors 5 Calculated Hydrogen Bond Donors 0 Calculated Pyroglutamic Acid Derivative Functionalization
Method Starting Material Reagents Yield (%) Reaction Time (h) Pyroglutamic acid esterification L-Pyroglutamic acid EtOH, H₂SO₄ 78-85 12-24 Direct acid-catalyzed esterification Pyrrolidine-2-carboxylic acid EtOH, HCl 70-80 8-12 Fischer esterification Pyrrolidine dicarboxylic acid EtOH, H₂SO₄, reflux 65-75 6-8 DCC-mediated coupling Pyrrolidine dicarboxylic acid DCC, DMAP, DCM 80-90 4-6 EDC/DMAP coupling Pyrrolidine dicarboxylic acid EDC, DMAP, DCM 85-92 2-4 Di-tert-Butyl Dicarbonate Protection Strategies
Strategy Conditions Yield (%) Selectivity Time Standard Boc₂O/Et₃N DCM, Et₃N, 0°C to rt 85-95 High 2-4 h Boc₂O/DMAP catalysis DCM, DMAP (cat.), rt 90-98 Excellent 1-2 h Boc₂O/NaHCO₃ biphasic THF/H₂O, NaHCO₃, rt 88-94 Good 12 h Solvent-free Boc₂O Neat Boc₂O, 60°C 80-90 Moderate 30 min Microwave-assisted Boc protection Boc₂O, MW, 2 min 92-96 High 2 min Catalytic Asymmetric Synthesis Approaches
Chiral Auxiliary Applications
Auxiliary Type Substrate Stereoselectivity (dr) Yield (%) ee (%) Evans oxazolidinone Acyl chloride derivative >20:1 70-85 >95 Oppolzer camphorsultam Pyrrolidine carboxylate >15:1 65-80 >92 Myers pseudoephedrine Alkyl halide >10:1 60-75 >88 Pyrrolidine-based auxiliary Ester derivative >25:1 75-88 >96 BINOL-derived auxiliary Aldehyde derivative >18:1 68-82 >90 Enzymatic Resolution Techniques
Enzyme Substrate Selectivity (E) Conversion (%) ee (%) Lipase PS (Pseudomonas) Racemic diethyl ester >200 45-50 >98 Candida rugosa lipase Pyrrolidine dicarboxylate 50-100 40-45 85-90 Lipase B (Candida antarctica) Trans-3,4-diester >150 48-52 >95 Pig liver esterase N-Boc pyrrolidine ester 25-50 35-40 70-80 Hydrolase ESP-ESL-1199 Trans-diethyl ester >200 49-51 >99 Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Microwave-Assisted Reaction Optimization
Method Conditions Yield (%) Energy Efficiency Environmental Impact Solvent-free mechanochemical Ball mill, 30 Hz, rt 80-92 High Very Low Microwave-assisted synthesis MW, 100W, 5-10 min 85-95 Very High Low Aqueous media synthesis H₂O/EtOH, rt, 6h 75-88 Moderate Low Ball-milling synthesis Mortar pestle, rt 70-85 High Very Low Ultrasound-assisted synthesis Ultrasonic bath, 40°C 78-86 Good Low
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Dates
Explore Compound Types